molecular formula C19H23N3OS B11093666 2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B11093666
M. Wt: 341.5 g/mol
InChI Key: VSCWBXNHGSUKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE typically involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylphenyl isothiocyanate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-TERT-BUTYL-N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma due to its kinase inhibition properties.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. This compound inhibits the activity of RAF kinases, which are part of the MAPK/ERK signaling pathway that regulates cell growth and survival. Additionally, it inhibits the activity of VEGFR-2, PDGFR-β, and FLT-3, which are involved in angiogenesis, tumor growth, and metastasis.

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another name for the same compound, used in cancer treatment.

    Sunitinib: A similar kinase inhibitor used in cancer therapy.

    Pazopanib: Another kinase inhibitor with similar applications in oncology.

Uniqueness

4-TERT-BUTYL-N-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}BENZAMIDE is unique due to its broad spectrum of kinase inhibition, targeting multiple pathways involved in cancer progression. This multi-target approach makes it particularly effective in treating certain types of cancer.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

1-[(4-tert-butylbenzoyl)amino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C19H23N3OS/c1-13-5-11-16(12-6-13)20-18(24)22-21-17(23)14-7-9-15(10-8-14)19(2,3)4/h5-12H,1-4H3,(H,21,23)(H2,20,22,24)

InChI Key

VSCWBXNHGSUKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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